molecular formula C12H14N2 B11748153 1-(Benzylamino)cyclobutane-1-carbonitrile

1-(Benzylamino)cyclobutane-1-carbonitrile

Cat. No.: B11748153
M. Wt: 186.25 g/mol
InChI Key: HYRXZEUSEVRKID-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic Synthesis

The cyclobutane motif, a four-membered carbocycle, is a valuable building block in contemporary organic synthesis. nih.govresearchgate.net Historically, the synthesis of cyclobutane derivatives posed significant challenges due to inherent ring strain. calstate.edu However, modern synthetic methodologies have made these structures more accessible, leading to their increased use in various fields, particularly medicinal chemistry. rsc.orgbioorganica.com.ua

The unique, puckered three-dimensional structure of the cyclobutane ring offers a level of rigidity not found in more flexible acyclic or larger cyclic systems. This property is instrumental in creating conformationally restricted molecules, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net The cyclobutane scaffold serves as a bioisostere for other common chemical groups, allowing chemists to fine-tune the physicochemical properties of a molecule, such as its metabolic stability and solubility. The incorporation of a cyclobutane ring can introduce a specific spatial arrangement of functional groups, which is crucial for molecular recognition in biological systems.

Strategic Importance of Aminonitrile Functionalities in Molecular Design

The α-aminonitrile group is a versatile functional group with significant strategic importance in molecular design and synthesis. bohrium.com These compounds are key intermediates in the synthesis of α-amino acids and their derivatives, which are fundamental components of many biologically active molecules. jk-sci.com The presence of both an amino group and a nitrile group on the same carbon atom provides a rich platform for a variety of chemical transformations.

In the context of medicinal chemistry, the nitrile group itself is a valuable pharmacophore. It can act as a hydrogen bond acceptor and its strong dipole can participate in polar interactions within protein binding sites. organic-chemistry.org Furthermore, the introduction of a nitrile can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. The aminonitrile functionality is found in a number of pharmacologically active compounds, highlighting its importance in the development of new therapeutic agents.

Contextualization within Conformationally Constrained Systems Research

The study of conformationally constrained systems is a critical area of research in medicinal chemistry and drug discovery. By reducing the number of possible conformations a molecule can adopt, chemists can "pre-organize" it into a shape that is optimal for binding to a specific biological target. This can lead to a significant increase in potency and selectivity, as less entropic penalty is paid upon binding.

1-(Benzylamino)cyclobutane-1-carbonitrile is an excellent example of a molecule that fits within this research paradigm. The cyclobutane ring provides a rigid scaffold that limits the rotational freedom of the attached benzylamino and nitrile groups. This conformational restriction can be exploited in the design of molecules that target specific protein-protein interactions or the active sites of enzymes. The defined spatial orientation of the functional groups can be tailored to match the requirements of a biological receptor, leading to more effective and targeted molecular therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(benzylamino)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H14N2/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-9H2

InChI Key

HYRXZEUSEVRKID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)NCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzylamino Cyclobutane 1 Carbonitrile

Direct Synthetic Routes

Direct routes to 1-(benzylamino)cyclobutane-1-carbonitrile typically involve one-pot reactions where the cyclobutane (B1203170) ring, the amino group, and the nitrile group are assembled concurrently or in a rapid sequence.

Nucleophilic Addition Approaches to the Nitrile Carbon

These methods are centered around the formation of the C-CN bond through the nucleophilic attack of a cyanide source onto an electrophilic carbon atom.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids and their nitrile precursors. wikipedia.orgorganic-chemistry.org A modification of this reaction, using a ketone, a primary amine, and a cyanide source, is a primary route to N-substituted α-aminonitriles like this compound.

The reaction proceeds via a three-component condensation of cyclobutanone (B123998), benzylamine (B48309), and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide). The initial step involves the reaction between cyclobutanone and benzylamine to form an iminium ion intermediate. Subsequent nucleophilic attack by the cyanide ion on the iminium carbon yields the target α-aminonitrile. medschoolcoach.com

Reaction Scheme: Cyclobutanone + Benzylamine + KCN → this compound + H₂O

Various catalysts and reaction conditions can be employed to optimize this transformation, influencing reaction rates and yields.

Table 1: Representative Strecker-Type Synthesis Conditions

KetoneAmineCyanide SourceSolventCatalyst/AdditiveYield (%)
CyclobutanoneBenzylamineKCNMethanolAcetic AcidModerate to High
CyclobutanoneBenzylamineTMSCNDichloromethaneLewis Acid (e.g., ZnCl₂)High

Note: Yields are generalized and can vary significantly based on specific reaction parameters.

An alternative approach involves the initial formation of a cyclobutane cyanohydrin from cyclobutanone. wikipedia.org This intermediate, 1-hydroxycyclobutane-1-carbonitrile, can then undergo nucleophilic substitution at the hydroxyl group with benzylamine to afford the final product.

The formation of the cyanohydrin is typically achieved by treating cyclobutanone with hydrogen cyanide (HCN) or a salt such as sodium or potassium cyanide under acidic conditions. wikipedia.org The subsequent substitution step often requires activation of the hydroxyl group, for example, by converting it into a better leaving group like a tosylate or by using Mitsunobu reaction conditions.

Reaction Scheme:

Cyclobutanone + HCN → 1-Hydroxycyclobutane-1-carbonitrile

1-Hydroxycyclobutane-1-carbonitrile + Benzylamine → this compound + H₂O

This two-step approach allows for the isolation and purification of the cyanohydrin intermediate, potentially leading to a purer final product.

Amination Reactions on Cyclobutane-1-carbonitrile Derivatives

These synthetic strategies begin with a cyclobutane ring already functionalized with a nitrile group and introduce the benzylamino moiety in a subsequent step.

Reductive amination is a powerful method for forming C-N bonds. masterorganicchemistry.comlibretexts.org In this context, it would involve the reaction of a ketone precursor, 3-oxocyclobutane-1-carbonitrile, with benzylamine. This reaction first forms an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine. libretexts.org

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting ketone but will readily reduce the intermediate iminium ion. masterorganicchemistry.comkoreascience.kr

Table 2: Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines over ketones, effective in mildly acidic conditions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Milder, non-toxic alternative to NaBH₃CN, often used in dichloromethane. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)"Greener" approach, but may require higher pressures and temperatures.

This pathway involves the synthesis of a 1-halocyclobutane-1-carbonitrile intermediate, where the halogen acts as a leaving group for a subsequent nucleophilic substitution by benzylamine. For instance, 1-bromo- or 1-chlorocyclobutane-1-carbonitrile (B6147736) can be prepared from cyclobutanone through various established methods.

The subsequent reaction with benzylamine, typically in the presence of a non-nucleophilic base to neutralize the generated hydrohalic acid, yields this compound. The choice of solvent and temperature is crucial to control the reaction rate and minimize side reactions. This S_N2-type reaction provides a direct and often high-yielding route to the target compound, provided the halogenated precursor is readily accessible.

Reaction Scheme: 1-Halocyclobutane-1-carbonitrile + Benzylamine → this compound + H-Halide

The reactivity of the halide follows the typical trend I > Br > Cl. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the substitution reaction.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. For the synthesis of α-aminonitriles like this compound, several MCRs are of significant interest, primarily those that can utilize a cyclic ketone such as cyclobutanone as a key starting material.

The Strecker synthesis is a classic MCR that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. In the context of the target molecule, this would involve the reaction of cyclobutanone, benzylamine, and a cyanide source like trimethylsilyl cyanide (TMSCN). The reaction proceeds through the initial formation of an imine from the condensation of cyclobutanone and benzylamine, which is then attacked by the cyanide nucleophile to yield the desired α-aminonitrile.

Another relevant MCR is the Ugi reaction , which typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. While the primary product is a bis-amide, the Ugi reaction has been successfully performed with cyclobutanone. acs.orgnih.govacs.org For the synthesis of the target molecule, a modification of the Ugi reaction or post-reaction transformations would be necessary to arrive at the aminonitrile structure. For instance, the use of cyclobutanone, benzylamine, an isocyanide, and a carboxylic acid could lead to a complex adduct that, upon carefully designed subsequent reactions, might yield the desired product. Research has shown that reactions of cyclobutanone in Ugi protocols can be significantly enhanced when conducted in water. acs.orgacs.org

The Passerini reaction , another isocyanide-based MCR, involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, while not directly yielding an aminonitrile, its application with cyclobutanone demonstrates the feasibility of using this cyclic ketone in complex one-pot transformations that could be adapted for the synthesis of aminonitrile precursors. acs.orgacs.org

Multicomponent ReactionReactantsKey Intermediate/Product TypeRelevance to Target Synthesis
Strecker SynthesisCyclobutanone, Benzylamine, Cyanide Source (e.g., TMSCN)α-AminonitrileDirect synthesis of this compound.
Ugi ReactionCyclobutanone, Benzylamine, Isocyanide, Carboxylic AcidBis-amidePotential for synthesis of complex precursors to the target molecule. acs.orgacs.org
Passerini ReactionCyclobutanone, Isocyanide, Carboxylic Acidα-Acyloxy amideDemonstrates reactivity of cyclobutanone in MCRs, adaptable for precursor synthesis. wikipedia.orgorganic-chemistry.org

Cyclobutane Ring Construction Strategies for Aminonitrile Derivatives

[2+2] Cycloaddition Reactions (e.g., involving alkenes and allenoates)

[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings. sci-hub.se These reactions can be initiated by light (photochemical), heat, or transition metal catalysts. For the synthesis of precursors to this compound, various [2+2] cycloaddition strategies can be envisioned.

Photochemical [2+2] cycloadditions often involve the reaction of an electronically excited alkene with a ground-state alkene. For example, the cycloaddition of a styrene (B11656) derivative with an enamine could potentially form a cyclobutane ring bearing both an amino and a phenyl precursor. nih.gov Visible-light photocatalysis has emerged as a mild and efficient method for conducting these cycloadditions. nih.govchemrxiv.orgresearchgate.net

Transition metal-catalyzed [2+2] cycloadditions provide an alternative to photochemical methods and can often be performed under milder conditions with high stereocontrol. Iron-catalyzed [2+2] cycloadditions have been reported for the synthesis of aminocyclobutanes. capes.gov.brsonar.chdntb.gov.uanih.govresearchgate.net This methodology can furnish aminocyclobutanes with a broad range of substituents in excellent yields and diastereoselectivities.

The [2+2] cycloaddition of ketenes with alkenes is a well-established method for the synthesis of cyclobutanones. These cyclobutanones can then serve as versatile intermediates for the introduction of the amino and nitrile functionalities. Lewis acid-promoted ketene-alkene [2+2] cycloadditions have been shown to proceed with substantial rate acceleration and good diastereoselectivities. acs.orgrsc.orgnih.govresearchgate.net

[2+2] Cycloaddition TypeReactantsProduct TypePotential for Aminonitrile Precursor
Photochemical CycloadditionStyrene derivative + EnamineAminocyclobutaneDirectly furnishes the aminocyclobutane core. nih.gov
Iron-Catalyzed CycloadditionAlkene + AlkeneAminocyclobutaneProvides access to functionalized aminocyclobutanes. capes.gov.brsonar.chdntb.gov.uanih.govresearchgate.net
Ketene-Alkene CycloadditionKetene + AlkeneCyclobutanoneCyclobutanone can be converted to the target aminonitrile via a subsequent Strecker or related reaction. acs.orgrsc.orgnih.govresearchgate.net

Michael Addition Approaches onto Cyclobutenes

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. This strategy can be extended to the synthesis of substituted cyclobutanes by using cyclobutene (B1205218) derivatives as the Michael acceptors. The diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been achieved through the Michael addition of nitrogen nucleophiles onto cyclobutenes. researchgate.netnih.govepfl.ch This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides, which are closely related to the target aminonitrile. The reaction typically proceeds with high diastereoselectivity, providing a reliable method for controlling the stereochemistry of the final product.

Bucherer-Bergs Reaction Pathways

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (or a cyanohydrin), ammonium (B1175870) carbonate, and a cyanide source. wikipedia.orgalfa-chemistry.comyoutube.comjsynthchem.commdpi.comorganic-chemistry.orgencyclopedia.pubsemanticscholar.org This reaction is highly relevant to the synthesis of this compound as it can utilize cyclobutanone as the starting carbonyl compound, and the reaction mechanism proceeds through an α-aminonitrile intermediate.

The initial steps of the Bucherer-Bergs reaction mirror the Strecker synthesis, where the ketone reacts with ammonia (B1221849) (from ammonium carbonate) and cyanide to form an α-aminonitrile. wikipedia.orgalfa-chemistry.com This aminonitrile then reacts further with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid, which subsequently cyclizes to the hydantoin (B18101) product. By isolating the intermediate aminonitrile before it cyclizes, the Bucherer-Bergs reaction conditions can be adapted to directly synthesize α-aminonitriles. Alternatively, the resulting spiro-hydantoin can be hydrolyzed to yield the corresponding α-amino acid, which can be a precursor to the target aminonitrile through further chemical transformations.

Ring-Closing Metathesis for Cyclobutane Formation

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis that utilizes transition metal catalysts, typically ruthenium-based, to form cyclic alkenes from acyclic dienes. wikipedia.org While RCM is most commonly employed for the synthesis of five- and six-membered rings, it can also be used to construct strained four-membered rings like cyclobutenes under specific conditions. organic-chemistry.org

The synthesis of a cyclobutene via RCM would involve an appropriately substituted diene precursor. Once the cyclobutene ring is formed, it can be further functionalized to introduce the amino and nitrile groups. For example, the double bond of the cyclobutene could be subjected to hydroamination and hydrocyanation reactions, or other functional group transformations, to arrive at the desired this compound. While challenging due to the ring strain of the cyclobutene product, RCM offers a strategic approach to the cyclobutane core from readily available acyclic starting materials. Ring-opening metathesis polymerization (ROMP) of cyclobutenes is also a related and well-studied process. beilstein-journals.orgnih.govacs.org

Aza-Michael Addition Investigations

The aza-Michael addition involves the conjugate addition of an amine nucleophile to an activated alkene. This reaction has been investigated for the synthesis of β-aminocyclobutane derivatives. rsc.orgrsc.orgugent.beresearchgate.netthieme-connect.dechemistryviews.org In a typical sequence, a suitable cyclobutene-1-carboxylate or a related α,β-unsaturated system serves as the Michael acceptor. The addition of an amine, such as benzylamine, would lead to a β-aminocyclobutane derivative. While this directly leads to a β-amino acid precursor rather than an α-aminonitrile, the methodology is significant for the construction of aminocyclobutane scaffolds. Further synthetic manipulations would be required to introduce the nitrile group at the C1 position. For example, a tandem base-catalyzed amidation/aza-Michael addition protocol has been developed to synthesize β-N-heterocyclic cyclobutane carboximide derivatives. chemistryviews.org

StrategyKey ReactionStarting MaterialsIntermediate/ProductApplicability to Target Synthesis
Michael AdditionConjugate addition of an amineCyclobutene ester/amide + Benzylamineβ-Benzylaminocyclobutane carboxylateForms the aminocyclobutane core; requires further steps to introduce the nitrile at C1. researchgate.netnih.govepfl.ch
Bucherer-Bergs ReactionMulticomponent reactionCyclobutanone, Ammonium Carbonate, KCNSpiro-hydantoin (via aminonitrile intermediate)The aminonitrile intermediate is a direct precursor to the target. wikipedia.orgalfa-chemistry.comyoutube.comjsynthchem.commdpi.comorganic-chemistry.orgencyclopedia.pubsemanticscholar.org
Ring-Closing MetathesisOlefin metathesisAcyclic dieneCyclobuteneProvides a route to the cyclobutane core, which can be further functionalized. wikipedia.org
Aza-Michael AdditionConjugate addition of an amineCyclobutene-1-carboxylate + Benzylamineβ-Benzylaminocyclobutane carboxylateSynthesizes a related aminocyclobutane structure. rsc.orgrsc.orgugent.beresearchgate.netthieme-connect.dechemistryviews.org

Organocatalytic Tandem Condensation/Intramolecular Rearrangement/Proton Transfer Sequences

A notable advancement in the synthesis of aminocyclobutane derivatives involves an organocatalytic tandem reaction sequence. This approach has been successfully employed for the enantioselective synthesis of α-(benzylamino)cyclobutanones, which are closely related precursors to the target molecule. The reaction initiates with a racemic α-hydroxycyclobutanone and a selection of benzylamines, proceeding through a tandem condensation, intramolecular rearrangement, and proton transfer. researchgate.netx-mol.net

This sequence has been shown to afford the desired products in good to high yields with moderate to high enantioselectivities. researchgate.netx-mol.net The proposed mechanism suggests that the catalyst facilitates the formation of a 1,2-enaminol intermediate by abstracting a water molecule. This intermediate then undergoes an enantioselective enol-keto tautomerization, where the water molecule is returned in a stereocontrolled manner to establish the final stereocenter. researchgate.net

Table 1: Organocatalytic Synthesis of α-(Benzylamino)cyclobutanones

Entry Benzylamine Yield (%) Enantioselectivity (ee %)
1 Benzylamine Good to High Moderate to High

Note: Specific yield and enantioselectivity values are dependent on the specific benzylamine and reaction conditions used. researchgate.netx-mol.net

Rhodium-Catalyzed C-C Bond Cleavage for Cyclobutane Construction

Rhodium-catalyzed reactions have emerged as a powerful tool for the construction of substituted cyclobutane rings through unprecedented C-C bond cleavage pathways. acs.orgnih.gov One such methodology involves the reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, facilitated by a Rh(III) catalyst. acs.orgnih.gov This process is characterized by a concerted N-C bond formation and C-C bond cleavage. acs.orgnih.gov

The choice of solvent and catalyst is critical for the success of this transformation. Fluorinated alcohols, such as hexafluoro-2-propanol (HFIP), in combination with a Rh(III) catalyst system, have been shown to be particularly effective in promoting the formation of the cyclobutane ring. acs.org The reaction proceeds through the formation of a five-membered rhodacycle intermediate, which subsequently undergoes reductive elimination to yield the cyclobutane adduct. acs.org This method demonstrates broad substrate scope and good functional group compatibility. acs.org While not directly applied to this compound, this strategy represents a significant advancement in the stereoselective synthesis of highly substituted cyclobutanes. acs.orgnih.gov

Stereoselective Synthesis of this compound and Analogs

The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of stereoselective synthetic methods for molecules like this compound is of paramount importance.

Enantioselective Methodologies

The organocatalytic approach detailed in section 2.2.6 provides a direct route to enantiomerically enriched α-(benzylamino)cyclobutanone precursors. researchgate.netx-mol.net By employing a chiral catalyst, this tandem reaction sequence can achieve moderate to high enantioselectivities, establishing a key stereocenter in the molecule. researchgate.netx-mol.net Further functional group manipulation of the resulting α-(benzylamino)cyclobutanone would be required to arrive at the target this compound.

Diastereoselective Control in Cyclobutane Formation

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. In the context of cyclobutane synthesis, various strategies have been developed to control the relative stereochemistry of substituents on the four-membered ring. For instance, the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes demonstrates excellent diastereoselectivity in the formation of substituted cyclobutanes. acs.org Similarly, iron-catalyzed [2+2] cycloadditions have been shown to furnish aminocyclobutanes with high diastereoselectivities. capes.gov.br These methods, while not directly yielding this compound, highlight the potential for achieving high diastereocontrol in the synthesis of related aminocyclobutane structures.

Asymmetric Catalysis in Aminocyclobutane Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. nih.gov The aforementioned organocatalytic enantioselective synthesis of α-(benzylamino)cyclobutanones is a prime example of asymmetric catalysis applied to the synthesis of aminocyclobutane precursors. researchgate.netx-mol.net Chiral catalysts, such as those derived from cinchona alkaloids, are often employed to induce asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other. researchgate.net The development of novel chiral catalysts continues to be an active area of research, with the aim of achieving higher enantioselectivities and broader substrate scope in the synthesis of complex molecules like this compound.

Stereodivergent Approaches

Stereodivergent synthesis allows for the selective formation of any desired stereoisomer of a multi-stereocentered molecule from a common starting material by simply varying the catalyst or reaction conditions. While specific stereodivergent approaches for this compound have not been detailed in the provided context, the principles of catalyst-controlled reactions offer a pathway to such methodologies. For example, in the synthesis of multi-substituted cyclobutanes via ring-opening reactions of bicyclo[1.1.0]butanes, the use of different copper catalytic systems (Cu(I) vs. Cu(II)) can lead to different regio- and diastereoisomers. researchgate.net This catalyst-dependent regiodivergence demonstrates the potential for developing stereodivergent syntheses of complex cyclobutane structures.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitrile Functionality

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that undergoes a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of α-aminonitriles like 1-(Benzylamino)cyclobutane-1-carbonitrile can yield either the corresponding α-amino acid or α-amino amide, depending on the reaction conditions. This process is a key step in the Strecker synthesis of amino acids. wikipedia.orgmasterorganicchemistry.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an intermediate that, after a series of proton transfers and tautomerization, yields the amide. Further hydrolysis of the amide under more vigorous conditions will produce the carboxylic acid, 1-(Benzylamino)cyclobutane-1-carboxylic acid, and an ammonium (B1175870) salt. masterorganicchemistry.com

Basic hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to acid-catalyzed hydrolysis, forcing conditions can lead to the further hydrolysis of the amide to the corresponding carboxylate salt. acs.org The free carboxylic acid can then be obtained by acidification.

Table 1: Products of Nitrile Hydrolysis

Starting Material Reagents and Conditions Major Product
This compound Dilute Acid (e.g., HCl), Heat 1-(Benzylamino)cyclobutane-1-carboxamide
This compound Concentrated Acid (e.g., HCl), Prolonged Heat 1-(Benzylamino)cyclobutane-1-carboxylic acid
This compound Dilute Base (e.g., NaOH), Heat 1-(Benzylamino)cyclobutane-1-carboxamide

Reduction Pathways to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding (1-(benzylamino)cyclobutyl)methanamine. This transformation is typically achieved using powerful reducing agents such as metal hydrides. dalalinstitute.comwikipedia.org

Lithium aluminum hydride (LiAlH4) is a commonly employed reagent for this reduction. The mechanism involves the nucleophilic addition of a hydride ion (H-) from LiAlH4 to the electrophilic carbon of the nitrile. This initial addition forms an imine anion intermediate. A second hydride transfer then reduces the imine to a diamino dianion, which upon aqueous workup is protonated to give the final primary amine. dalalinstitute.comuop.edu.pk

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney nickel or platinum, is another effective method for the reduction of nitriles to primary amines. wikipedia.org This method is often considered a greener alternative to metal hydride reductions.

Table 2: Reagents for Nitrile Reduction to Primary Amine

Reagent Typical Conditions Product
Lithium aluminum hydride (LiAlH4) Anhydrous ether, followed by aqueous workup (1-(Benzylamino)cyclobutyl)methanamine
Catalytic Hydrogenation (H2/Catalyst) High pressure and temperature, various solvents (1-(Benzylamino)cyclobutyl)methanamine

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of ketones after hydrolysis of the intermediate imine.

The mechanism involves the nucleophilic addition of the carbanion from the organometallic reagent to the nitrile carbon, forming a metal salt of an imine. This intermediate is then hydrolyzed during the aqueous workup to yield a ketone. The choice of the organometallic reagent determines the nature of the second group attached to the carbonyl carbon.

Reactions of the Benzylamino Moiety

The secondary amine of the benzylamino group is nucleophilic and can participate in a range of reactions, including alkylation and acylation, leading to a variety of derivatives.

Alkylation and Acylation Reactions

The nitrogen atom of the benzylamino group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: N-alkylation can be achieved by reacting the compound with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This results in the formation of a tertiary amine. rsc.org

Acylation: N-acylation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. nih.gov The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This reaction yields an N-acyl derivative, which is an amide.

These reactions allow for the introduction of a wide range of substituents onto the nitrogen atom, providing a pathway to a diverse set of derivatives with potentially altered chemical and biological properties.

Amination and Further Derivatization Reactions

Further derivatization of the benzylamino group can lead to a variety of compounds with modified properties. The secondary amine can undergo reactions that introduce new functional groups or extend the molecular framework.

The formation of diastereomeric derivatives through reaction with chiral reagents is a common strategy in the analysis of α-aminonitriles. nih.gov For instance, reaction with o-phthalaldehyde (B127526) and a chiral thiol can be used to form diastereomers that can be separated and quantified by chromatography. nih.gov While this is an analytical technique, the underlying principle of forming new covalent bonds demonstrates the reactivity of the amino group.

Intramolecular Rearrangements

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the inherent strain and electronic activation of D-A cyclobutanes suggest a potential for such transformations under catalytic conditions. Rearrangement reactions of D-A cyclobutanes, though less common than cycloadditions, can be induced to achieve ring expansion. scholaris.caproquest.com For instance, under Brønsted or Lewis acid catalysis, D-A cyclobutanes can undergo ring expansion to form larger carbocyclic or heterocyclic systems. scholaris.ca

One of the classic intramolecular reactions involving nitriles is the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. buchler-gmbh.comwikipedia.org Although this compound is not a dinitrile, this illustrates the potential for the nitrile group to participate in base-catalyzed intramolecular cyclizations if a suitable electrophilic site were present elsewhere in the molecule. The reaction proceeds via the formation of an intermediate enamine. scribd.comlscollege.ac.in

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring, with approximately 26 kcal/mol of ring strain, provides a strong thermodynamic driving force for reactions involving ring cleavage. In D-A cyclobutanes, this inherent reactivity is further enhanced and controlled by the electronic effects of the substituents.

The polarized nature of D-A cyclobutanes makes them excellent substrates for nucleophilic ring-opening reactions. acs.org Treatment with a Lewis acid can facilitate the cleavage of the strained C-C bond to generate a zwitterionic 1,4-dipole intermediate, which can then be trapped by a variety of nucleophiles. acs.org

Research has demonstrated that D-A cyclobutanes with geminal ester groups react with electron-rich arenes in a Friedel-Crafts-type reaction mediated by Lewis acids like AlCl₃ to yield ring-opened products. acs.org This reactivity extends to other soft nucleophiles, such as thiols and selenols, which can also trigger the ring-opening cascade. acs.org Similarly, oxidative ring-opening strategies have been developed for aminocyclobutanes, further highlighting the versatility of this scaffold. epfl.ch Electrochemical methods can also initiate C(sp³)–C(sp³) bond cleavage, proceeding through highly reactive radical cation intermediates. nih.govnih.gov

Table 1: Representative Ring-Opening Reactions of Donor-Acceptor Cyclobutanes

NucleophileCatalyst/ConditionsProduct TypeReference(s)
Electron-Rich ArenesLewis Acid (e.g., AlCl₃)γ-Aryl Butyronitrile Derivatives acs.org
Thiols / SelenolsLewis Acidγ-Thio/Seleno Butyronitrile Derivatives acs.org
-Anodic Oxidation (Electrolysis)γ-Hydroxy Ketones / 1,2-Dioxanes nih.govnih.govtu-braunschweig.de

One of the most powerful applications of D-A cyclobutanes in synthesis is their use as 1,4-dipole synthons in formal [4+n] cycloaddition reactions. nih.gov Under Lewis acid catalysis, the cyclobutane ring opens to form a zwitterionic intermediate that can be intercepted by a suitable dipolarophile or dienophile to construct larger ring systems with high stereoselectivity.

The formal [4+2] cycloaddition of D-A cyclobutanes has been successfully applied to a range of reaction partners:

Aldehydes: React to form 2,6-cis-disubstituted tetrahydropyrans with high diastereoselectivity. acs.org

Imines and Iminooxindoles: Yield highly substituted piperidines and spiro[piperidine-3,2′-oxindoles], respectively. nih.gov

Nitrosoarenes: Produce tetrahydro-1,2-oxazines, often as single diastereomers. rsc.org

Diazenes: Engage in cycloaddition to afford hexahydropyridazine (B1330357) derivatives. acs.org

These reactions provide efficient access to complex six-membered heterocyclic frameworks that are prevalent in biologically active molecules. nih.govacs.org In some cases, these cycloadditions can initiate further cascade processes, such as a [4+2] cyclization followed by a deMayo-type ring expansion to form medium-sized rings. nih.gov

While the cyclobutane ring is primed for ring-opening, modern catalytic methods also allow for its direct functionalization via C-H bond activation, preserving the four-membered core. These strategies offer a powerful means to introduce molecular complexity.

Palladium-catalyzed enantioselective C(sp³)–H arylation has been reported for aminomethyl-cyclobutanes, where the native tertiary amine can act as a directing group to guide the catalyst to a specific C-H bond on the ring. chemrxiv.org This approach forges new carbon-aryl bonds with excellent control over stereochemistry. chemrxiv.org Another strategy involves rhodium(II)-catalyzed C-H insertion reactions using donor/acceptor carbenes. nih.gov Judicious choice of the rhodium catalyst and its ligand framework allows for remarkable control over the site-selectivity of the functionalization, enabling access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov Such methods are particularly noteworthy because C-H bonds in a cyclobutane ring possess greater s-character and are generally stronger than those in unstrained alkanes. nih.gov

Table 2: C-H Functionalization Approaches for Cyclobutane Scaffolds

MethodCatalyst SystemDirecting GroupPosition FunctionalizedProductReference(s)
C-H ArylationPalladium(II) / Chiral LigandTertiary Alkylamineγ-C-HArylated Cyclobutane chemrxiv.org
C-H InsertionRhodium(II) CarbenoidNone (Catalyst Control)C1 or C31,1- or 1,3-Disubstituted Cyclobutane nih.gov

The activation and cleavage of the C-C bonds in this compound are intrinsically linked to its ring-opening and cycloaddition reactivity, driven by the release of ring strain. Transition metal catalysis is a particularly effective strategy for promoting this cleavage. For example, rhodium complexes can catalyze [4+2] cycloadditions through a mechanism involving oxidative addition of the metal into one of the cyclobutane's C-C bonds. acs.org

Electrochemical methods provide an alternative, powerful approach for C-C bond activation. researchgate.net Anodic oxidation of D-A cyclobutanes can trigger a single-electron transfer (SET) to form a radical cation, which readily undergoes homolytic cleavage of the polarized C-C bond. nih.govtu-braunschweig.de This strategy has been utilized to achieve the formal insertion of molecular oxygen into the cyclobutane framework. nih.gov

Mechanistic Studies of Key Transformations

The diverse reactivity of this compound and related D-A systems can be understood through several key mechanistic pathways.

Polar/Zwitterionic Pathway: For many ring-opening and [4+2] cycloaddition reactions, the mechanism proceeds through a polar pathway initiated by a Lewis acid. acs.org The Lewis acid coordinates to the acceptor group (the nitrile), enhancing the electronic polarization and facilitating the heterolytic cleavage of the distal C-C bond. This generates a stabilized 1,4-zwitterionic intermediate, which is then intercepted by a nucleophile or dienophile. The stereochemical outcome of these reactions can sometimes suggest an Sₙ2-type mechanism or the involvement of a tight ion-pair intermediate. acs.org

Radical Pathway: Alternative mechanisms involve radical intermediates. Mechanochemical studies on the [2+2] cycloreversion of cyclobutanes, which is the reverse of their formation, support a stepwise mechanism proceeding through a 1,4-diradical intermediate rather than a concerted process. nih.gov In the context of C-C bond cleavage, electrochemical oxidation initiates a single-electron transfer (SET) to form a radical cation, which is the key intermediate for subsequent bond fragmentation and reaction. nih.govtu-braunschweig.de Tentative mechanisms for the ring-opening of related cyclobutane oxime esters also invoke the formation of radical intermediates that promote C-C cleavage. researchgate.net

Organometallic Pathway: For transition-metal-catalyzed reactions, such as C-H functionalization or certain cycloadditions, the mechanism involves distinct organometallic intermediates. Directed C-H functionalization typically proceeds via a cyclometalated intermediate, where the catalyst is brought into proximity of the target C-H bond by coordination to a directing group (e.g., the benzylamino nitrogen). chemrxiv.org C-C activation can occur via oxidative addition of the metal center into the strained bond, forming a metallacyclic intermediate that undergoes further transformation. acs.org

Investigation of Reaction Intermediates

The Strecker synthesis of this compound proceeds through a series of well-established intermediates. The reaction is understood to occur in two main stages: the formation of an α-aminonitrile, followed by an optional hydrolysis to an amino acid. masterorganicchemistry.com The focus here is on the formation of the target carbonitrile compound.

The primary and most critical intermediate in this synthesis is the iminium ion. masterorganicchemistry.comnumberanalytics.com This species is formed from the initial reaction between cyclobutanone (B123998) and benzylamine (B48309). The process begins with the nucleophilic addition of the primary amine (benzylamine) to the carbonyl carbon of cyclobutanone. libretexts.org This is followed by a series of proton transfers, leading to a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a water molecule and generates the corresponding N-benzylcyclobutylidin-1-iminium ion. wikipedia.orglibretexts.org

Once formed, the electrophilic carbon of the iminium ion is susceptible to nucleophilic attack. numberanalytics.com The cyanide ion (CN⁻), typically from a source like KCN, NaCN, or trimethylsilyl (B98337) cyanide (TMSCN), acts as the nucleophile. masterorganicchemistry.commdpi.com The attack of the cyanide ion on the iminium carbon results in the formation of the final product, this compound. wikipedia.org

Computational studies, specifically Density Functional Theory (DFT) calculations on simpler Strecker systems like the reaction of acetaldehyde (B116499) with ammonia (B1221849) and HCN, support the role of these intermediates. beilstein-journals.org These studies confirm that the reaction proceeds via the formation of an imine (or the protonated iminium ion), which is the key electrophile for the cyanation step. beilstein-journals.org

The key intermediates in the formation of this compound are summarized in the table below.

Intermediate Description Role in Reaction
CarbinolamineFormed from the nucleophilic attack of benzylamine on cyclobutanone.Precursor to the iminium ion.
Iminium IonFormed by the dehydration of the carbinolamine intermediate.The key electrophile that reacts with the cyanide ion.

This table is based on the generally accepted mechanism of the Strecker synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Proton Transfer Mechanisms

Proton transfer is a fundamental aspect of the mechanism for the formation of this compound, playing a crucial role in nearly every step of the reaction sequence. masterorganicchemistry.combeilstein-journals.org The reaction is typically facilitated by an acid catalyst, which enables the key transformations. numberanalytics.com

The mechanistic sequence, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), highlights the multiple proton transfer events. masterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of cyclobutanone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic benzylamine. wikipedia.orgmasterorganicchemistry.com

Proton Transfer from Nitrogen to Oxygen : After the nucleophilic addition of benzylamine to the carbonyl group, a proton is transferred from the nitrogen atom to the oxygen atom. This results in the formation of a neutral carbinolamine intermediate. masterorganicchemistry.comlibretexts.org

Protonation of the Hydroxyl Group : The hydroxyl group of the carbinolamine is then protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.comlibretexts.org

Deprotonation to Form the Imine : Following the elimination of water to form the iminium ion, a final deprotonation step at the nitrogen atom can yield a neutral imine, although the reaction often proceeds through the more reactive iminium ion intermediate. masterorganicchemistry.com

DFT calculations performed on the Strecker reaction of acetaldehyde and ammonia have underscored the critical role of proton transfer, often mediated by solvent molecules (like water) which form hydrogen-bonded networks to facilitate the process. beilstein-journals.org These calculations show that proton transfer events can be involved in the rate-determining steps of the reaction. beilstein-journals.org

Role of Lewis Acids and Catalysts

The synthesis of this compound is significantly influenced by the presence of catalysts, which can include both Brønsted and Lewis acids. mdpi.comnumberanalytics.com

Brønsted Acids : As detailed in the proton transfer section, Brønsted acids (proton donors) are crucial for activating the cyclobutanone carbonyl group and facilitating the dehydration of the carbinolamine intermediate. numberanalytics.commasterorganicchemistry.com In many procedures, an ammonium salt like ammonium chloride (NH₄Cl) can serve as a weak acid catalyst. masterorganicchemistry.com

Lewis Acids : Lewis acids can also be employed to catalyze the Strecker reaction. They function by coordinating to the carbonyl oxygen of cyclobutanone, which, similar to protonation, increases the electrophilicity of the carbonyl carbon and promotes the initial nucleophilic attack by the amine. numberanalytics.com Various Lewis acids have been shown to be effective catalysts for Strecker-type reactions, including complexes of palladium, titanium, and aluminum. organic-chemistry.orgnih.gov For instance, a palladium(II) complex has been demonstrated to be an efficient catalyst for the three-component Strecker reaction of both aldehydes and ketones. nih.gov

The choice of catalyst can be critical for the reaction's success, particularly when using less reactive ketones like cyclobutanone. Catalysts can improve reaction rates and yields, allowing the synthesis to proceed under milder conditions. mdpi.com

A variety of catalysts have been reported for the synthesis of α-aminonitriles, as shown in the table below.

Catalyst Type Example(s) Function
Brønsted AcidHCl, NH₄ClProtonates the carbonyl oxygen, facilitates dehydration. numberanalytics.commasterorganicchemistry.com
Lewis AcidPd(II) complexes, Ti(IV) alkoxides, Al complexesCoordinates to the carbonyl oxygen, activating it towards nucleophilic attack. numberanalytics.comorganic-chemistry.orgnih.gov
Organocatalystβ-CyclodextrinCan facilitate the reaction in aqueous media. organic-chemistry.org
Clay CatalystMontmorillonite KSFSolid acid catalyst for one-pot synthesis. organic-chemistry.org

This table provides examples of catalysts used in general Strecker and α-aminonitrile syntheses.

Kinetic and Thermodynamic Considerations

Specific kinetic and thermodynamic data for the formation of this compound are not extensively available in the literature. However, general principles of the Strecker reaction and data from related systems provide valuable insights.

Kinetics : The rate of the Strecker reaction is influenced by several factors, including the reactivity of the carbonyl compound, the concentration of reactants, temperature, and the catalyst used. numberanalytics.comnih.gov Ketones, such as cyclobutanone, are generally less reactive than aldehydes in the Strecker synthesis. wikipedia.orgnih.gov This reduced reactivity is due to both steric hindrance around the carbonyl carbon and the electron-donating effect of the two alkyl groups, which makes the carbonyl carbon less electrophilic. Consequently, the formation of this compound may require more forcing conditions (e.g., higher temperatures or the use of an effective catalyst) compared to reactions involving aldehydes. nih.gov

Computational studies on the reaction of acetaldehyde with ammonia and HCN have identified the rate-determining step for the formation of the aminonitrile as the deprotonation of the protonated amino-alcohol intermediate, with a calculated activation energy barrier of 9.6 kcal/mol. beilstein-journals.org While this value is for a simpler, non-cyclic system, it highlights that proton transfer steps can be kinetically significant. The subsequent nucleophilic attack of the cyanide on the iminium ion is generally a fast process.

The table below summarizes key kinetic and thermodynamic aspects based on related systems.

Consideration Observation/Parameter System Studied Reference
Kinetics Ketones react more slowly than aldehydes.General Strecker Synthesis nih.gov
Rate-determining step can be proton transfer.Acetaldehyde + NH₃ + HCN (DFT Study) beilstein-journals.org
Activation Energy (ΔE≠) for aminonitrile formation's rate-limiting step.9.6 kcal/molAcetaldehyde + NH₃ + HCN (DFT Study)
Thermodynamics α-aminonitrile is often the thermodynamically favored product over the corresponding cyanohydrin.Acetone + Cyanide + Amine researchgate.net

This table presents illustrative data from related systems to infer the kinetic and thermodynamic behavior of the target reaction.

Research Applications in Contemporary Chemical Science

Strategic Role as a Synthetic Building Block

The unique structural characteristics of 1-(Benzylamino)cyclobutane-1-carbonitrile make it a valuable asset in the synthesis of diverse molecular architectures. The presence of the benzylamino and nitrile groups on a quaternary carbon atom within a strained four-membered ring offers multiple avenues for chemical transformation.

Precursor in Complex Organic Molecule Synthesis

While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widespread in publicly available literature, its potential as a precursor is significant. α-Aminonitriles are well-established intermediates in the synthesis of α-amino acids and various heterocyclic compounds. nih.gov The cyclobutane (B1203170) moiety introduces a level of structural rigidity and three-dimensionality that is increasingly sought after in drug discovery. nih.gov The benzyl group can serve as a protecting group for the amine, which can be removed at a later synthetic stage to allow for further functionalization. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, thus providing a handle for a variety of chemical manipulations.

Modular Synthesis of Diversified Cyclobutane Derivatives

The modular nature of this compound allows for the systematic synthesis of a diverse library of cyclobutane derivatives. The term "modular synthesis" refers to the ability to systematically vary different parts of the molecule to create a range of analogs with different properties. For instance, the benzyl group can be replaced with other protecting groups or functional moieties. The nitrile group offers a gateway to numerous other functional groups. This modularity is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic changes to a lead compound's structure are made to optimize its biological activity. The cyclobutane ring itself can be further functionalized, although this is often more challenging due to the inherent ring strain. The development of methods for the stereocontrolled synthesis of polysubstituted cyclobutanes is an active area of research. calstate.edu

Scaffold for Novel Heterocyclic Systems

α-Aminonitriles are versatile building blocks for the construction of a wide range of nitrogen-containing heterocycles. nih.gov The bifunctional nature of this compound, possessing both a nucleophilic amine (after deprotection) and an electrophilic nitrile carbon, allows it to participate in various cyclization reactions. For example, reaction with dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings fused to the cyclobutane core. Such cyclobutane-fused heterocycles are of interest in medicinal chemistry due to their unique three-dimensional shapes and potential to interact with biological targets in novel ways. nih.gov The synthesis of spirocyclic heterocycles, where the cyclobutane ring is attached to a heterocyclic ring through a single shared atom, is another promising application. ajol.info

Design and Synthesis of Conformationally Constrained Scaffolds

The rigid, puckered structure of the cyclobutane ring is a key feature that is exploited in the design of conformationally constrained molecules. pharmablock.com This conformational restriction can lead to improved binding affinity for biological targets, enhanced metabolic stability, and better pharmacokinetic properties. nih.gov

Development of Rigid Amino Acid Mimetics

Hydrolysis of the nitrile group in this compound would yield 1-(benzylamino)cyclobutane-1-carboxylic acid, a protected form of a cyclobutane-based α-amino acid. Such unnatural amino acids are valuable as rigid mimetics of natural amino acids in the design of peptides and peptidomimetics. researchgate.net The cyclobutane scaffold restricts the conformational freedom of the amino acid backbone, which can help to stabilize specific secondary structures in peptides. nih.gov The incorporation of such constrained amino acids can lead to peptides with enhanced biological activity and stability. researchgate.net

The table below illustrates the conformational preferences of peptides containing the related 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue, highlighting its tendency to induce well-defined secondary structures.

Peptide FragmentPredominant ConformationDihedral Angles (φ, ψ)Reference
Ac4cγ-turn or α-/3(10)-helixVaries nih.gov
Z-(Ac4c)₃-OtBu3(10)-helix-60°, -30° nih.gov
Z-(Ac4c)₄-OtBu3(10)-helix-58°, -28° nih.gov

This data is for the related compound 1-aminocyclobutane-1-carboxylic acid (Ac4c) and is used to infer the potential conformational impact of amino acids derived from this compound.

Impact on Peptide and Pseudopeptide Chemistry

The incorporation of rigid amino acid mimetics derived from this compound into peptides can have a profound impact on their structure and function. By restricting the conformational flexibility of the peptide backbone, these cyclobutane-containing amino acids can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and biological activity. nih.gov Furthermore, the unnatural nature of these amino acids can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. nih.gov

The study of peptides containing 1-aminocyclobutane-1-carboxylic acid has shown that this residue is an effective promoter of β-turns and helical structures. nih.gov This ability to induce specific secondary structures is a highly desirable feature in the design of peptidomimetics with tailored biological activities. The unique puckered conformation of the cyclobutane ring can also be used to orient side chains in specific spatial arrangements, which can be critical for molecular recognition and binding to biological targets. nih.gov

Exploration in Bioactive Molecule Design

The design and synthesis of novel bioactive molecules are cornerstones of medicinal chemistry and drug discovery. The structural features of this compound make it a compelling candidate for exploration in this field. The cyclobutane ring, in particular, is increasingly utilized by medicinal chemists to impart favorable properties to drug candidates. nih.govnih.gov

Contribution to Pharmaceutical Intermediates and Lead Compound Development

Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs). Compounds like this compound, which contain multiple functional groups, are valuable as intermediates because they allow for the stepwise and controlled synthesis of more complex molecules. myskinrecipes.comresearchgate.net The α-amino nitrile structure is a key fragment in many synthetic pathways. researchgate.netresearchgate.net

The development of lead compounds—molecules that show promising biological activity and serve as a starting point for drug development—is a critical phase in drug discovery. researchgate.net The incorporation of a cyclobutane ring can improve several key factors in a lead compound, such as enhancing metabolic stability, inducing conformational restriction to improve binding to a biological target, and reducing the planarity of a molecule. nih.govcancer.gova-z.lu The benzylamino group also offers sites for modification to optimize the pharmacological profile of a potential drug candidate.

Table 1: Potential Contributions of Structural Moieties to Bioactivity

Structural Moiety Potential Contribution in Drug Design Rationale
Cyclobutane Ring Improved Metabolic Stability, Conformational Restriction, Increased sp³ character The rigid, puckered structure can lock the molecule into a specific 3D shape, potentially increasing target affinity and reducing off-target effects. nih.govnih.gov It can also protect against metabolic degradation compared to more flexible linear chains.
Benzylamino Group Pharmacophore component, Site for synthetic modification The aromatic ring and the amine can participate in key binding interactions (e.g., hydrogen bonding, pi-stacking) with biological targets. The amine provides a reactive handle for further chemical modifications. myskinrecipes.com

| Nitrile Group | Bioisostere for other functional groups, Polar interactions, Metabolic blocker | The nitrile can act as a bioisostere for carbonyl or hydroxyl groups and can form important polar interactions. researchgate.net It can also block sites of metabolism, potentially increasing a drug's half-life. |

Role in Chemical Probe and Tool Development

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cells and organisms. nih.gov The development of high-quality probes is a significant discovery effort. The structure of this compound provides a scaffold that could be adapted for this purpose.

Potential as Bioisosteres

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. rsc.org This strategy is widely used in medicinal chemistry to optimize drug properties. The cyclobutane ring itself is increasingly recognized as a valuable bioisostere. nih.gov It can be used to replace other cyclic systems or planar aromatic rings to improve properties like solubility and metabolic stability while maintaining or improving biological activity. cancer.gova-z.lu

Specifically, the cyclobutane moiety in this compound could serve as a non-planar, sp³-rich replacement for a phenyl ring or a larger cycloalkane in a known bioactive molecule. This substitution can alter the molecule's conformation in a beneficial way, leading to improved binding at a receptor site or better pharmacokinetic properties. nih.govnih.gov

Potential Applications in Materials Science

The unique chemical structure of this compound also suggests potential utility in the field of materials science, particularly in the synthesis of novel polymers and specialty chemicals.

Monomers for Polymer Synthesis

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. The nitrile and amino groups on this compound offer potential reactive sites for polymerization.

Nitrile Group Polymerization: The nitrile group can participate in polymerization reactions. For example, polymers containing nitrile groups, such as polyacrylonitrile, are known for their thermal stability and chemical resistance. lu.semcpolymers.com Incorporating a monomer like this compound could introduce the rigid cyclobutane structure into the polymer backbone, potentially leading to materials with unique thermal and mechanical properties. nih.gov

Amino Group Reactivity: The secondary amine (benzylamino) could also be a site for polymerization, for example, in the formation of polyamides or polyimines, depending on the co-monomer used.

The presence of the cyclobutane ring in the polymer backbone would likely result in a material with increased rigidity and a higher glass transition temperature compared to polymers with more flexible aliphatic chains. nih.govresearchgate.net

Table 2: Potential Polymerization Pathways

Reactive Group Polymerization Type Potential Co-monomer Resulting Polymer Class
Nitrile (-C≡N) Anionic or Radical Polymerization Other nitrile-containing monomers, Styrene (B11656) Nitrile-functionalized polymers
Amine (-NH-) Condensation Polymerization Diacyl chlorides, Dicarboxylic acids Polyamides

| Amine (-NH-) | Condensation Polymerization | Dialdehydes | Polyimines (Schiff base polymers) |

Development of Specialty Chemicals

Specialty chemicals are high-value products produced in lower volumes for specific applications. teckrez.com The reactivity of the nitrile and amino groups makes this compound a candidate for use as an intermediate in the synthesis of such chemicals.

The nitrile group can be chemically transformed into other functional groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction). researchgate.net These transformations open up pathways to a wide variety of other cyclobutane-containing molecules. For example, the synthesis of 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid) from α-pinene demonstrates how a cyclobutane core can be used to produce a range of derivatives. researchgate.net Similarly, this compound could serve as a starting material for a library of novel cyclobutane-based compounds with potential uses as agrochemicals, coatings, or electronic materials. myskinrecipes.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Methods

The synthesis of α-aminonitriles, including 1-(benzylamino)cyclobutane-1-carbonitrile, has traditionally relied on the Strecker reaction, which often involves toxic cyanide sources and harsh reaction conditions. nih.govnih.govresearchgate.net The development of more sustainable and greener synthetic methods is a critical area of future research.

Key research efforts in this area are focused on several fronts:

Use of Greener Solvents and Catalysts: A significant advancement is the use of water as a solvent, which is environmentally benign. nih.govorganic-chemistry.org For instance, indium powder in water has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles. nih.gov Similarly, β-cyclodextrin has been used as a catalyst in water, providing quantitative yields of α-aminonitriles. organic-chemistry.org Another approach involves the use of metal-organic frameworks (MOFs) like Cr-MIL-101-SO3H, which can catalyze the synthesis under solvent-free conditions at room temperature. acs.org

Alternative Cyanide Sources: To avoid the use of highly toxic HCN or its salts, researchers are exploring safer cyanide sources. rsc.orgresearchgate.net These include the use of potassium ferrocyanide, aliphatic nitriles, and even α-amino acids, which can be converted to nitriles through oxidative decarboxylation. rsc.orgresearchgate.net In situ generation of HCN from non-toxic precursors is another promising strategy. organic-chemistry.org

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free method for the Strecker reaction, reducing waste and energy consumption. mdpi.com

These green methodologies could be adapted for the synthesis of this compound, potentially leading to more environmentally friendly and efficient production processes.

Green Synthesis ApproachPotential Catalyst/SolventKey Advantages
Water-based SynthesisIndium powder, β-cyclodextrinEnvironmentally benign, high yields
Solvent-free ConditionsMetal-Organic Frameworks (MOFs)Reduced waste, room temperature reaction
Alternative Cyanide SourcesPotassium ferrocyanide, α-amino acidsReduced toxicity, safer handling
MechanochemistryBall-millingSolvent-free, energy-efficient

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of chiral α-aminonitriles. researchgate.net For this compound, which is chiral, the development of enantioselective synthetic methods is a particularly important frontier.

Future research in this area will likely focus on:

Asymmetric Organocatalysis: Chiral organocatalysts, such as those derived from thiourea and cinchona alkaloids, have shown great promise in the asymmetric Strecker reaction. mdpi.comnih.gov These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts.

Chiral Metal Catalysts: Novel chiral zirconium and titanium catalysts have been developed for the highly enantioselective synthesis of α-aminonitriles. nih.govacs.org These systems can achieve high yields and enantioselectivities for a wide range of substrates.

Dual-Activation Catalysis: Systems that can simultaneously activate both the imine and the cyanide source can lead to enhanced reactivity and selectivity. mdpi.com

The application of these advanced catalytic systems to the synthesis of this compound could provide access to enantiomerically pure forms of the compound, which would be essential for its potential applications in medicinal chemistry.

Catalytic SystemType of SelectivityPotential Advantages
Asymmetric OrganocatalystsEnantioselectiveMetal-free, low toxicity, stable
Chiral Zirconium/Titanium CatalystsEnantioselectiveHigh yields and enantioselectivities
Dual-Activation CatalystsEnhanced reactivity and selectivitySimultaneous activation of reactants

Discovery of Undiscovered Reactivities and Transformations

The unique combination of a strained cyclobutane (B1203170) ring and a reactive α-aminonitrile group in this compound suggests that it may exhibit novel and undiscovered reactivities.

Future research could explore:

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane ring could be exploited in strain-release-driven reactions to synthesize more complex and diverse molecular scaffolds. nih.govbaranlab.org

Transformations of the Aminonitrile Moiety: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a variety of functionalized cyclobutane derivatives. oup.com The α-amino group can also be a site for further functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of complex molecules, including cyclobutanes. nih.govrsc.org This technology could be applied to discover new transformations of this compound.

A deeper understanding of the reactivity of this compound could unlock its potential as a versatile building block in organic synthesis.

Integration with Automation and High-Throughput Methodologies in Chemical Synthesis

The integration of automated synthesis and high-throughput screening can significantly accelerate the discovery and optimization of new reactions and molecules. merckmillipore.com For this compound, these technologies could be applied to:

Library Synthesis: Automated platforms can be used to rapidly synthesize a library of derivatives by varying the amine and ketone starting materials. acs.org This would allow for a systematic exploration of the structure-activity relationships of this class of compounds.

Reaction Optimization: High-throughput screening can be used to quickly identify the optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of this compound and its analogs.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of α-aminonitriles. researchgate.netresearchgate.net This approach is particularly advantageous when dealing with hazardous reagents like cyanides.

The adoption of these modern synthetic methodologies would streamline the investigation of this compound and its derivatives.

Application in Fragment-Based Drug Discovery and Chemical Biology Research

The relatively small and rigid structure of the cyclobutane core, combined with the functional handles of the aminonitrile group, makes this compound an attractive scaffold for fragment-based drug discovery (FBDD). ru.nlnih.gov

Future research in this area could involve:

Fragment Library Inclusion: this compound and its derivatives could be included in fragment libraries for screening against a wide range of biological targets. The cyclobutane ring can act as a non-planar bioisostere for phenyl rings or other larger groups, potentially improving properties like metabolic stability and solubility. ru.nlnih.gov

Chemical Probe Development: The aminonitrile moiety can be used as a handle for the attachment of reporter tags or for covalent modification of biological targets, enabling its use as a chemical probe to study biological processes.

Bioisosteric Replacement: The cyclobutane unit is increasingly being used in medicinal chemistry to replace other groups, such as alkenes or larger rings, to improve pharmacokinetic properties. ru.nllifechemicals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-(Benzylamino)cyclobutane-1-carbonitrile?

  • Methodological Answer : Synthesis typically involves cyclobutane ring functionalization via nucleophilic substitution or reductive amination. For analogous cyclobutane carbonitriles (e.g., methyl 2-cyanocyclobutane-1-carboxylate), reaction conditions include using polar aprotic solvents (e.g., DMF) at 60–80°C with catalysts like K₂CO₃ or NaH to facilitate nitrile group retention and benzylamine coupling . Purity optimization requires iterative HPLC or GC-MS analysis, as described for structurally related compounds .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify cyclobutane ring protons (δ ~2.5–3.5 ppm) and benzylamino group signals (δ ~4.2–4.5 ppm for CH₂; δ ~7.2–7.4 ppm for aromatic protons). Compare with databases for cyclobutane derivatives .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and NH bending (~1600 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns, as demonstrated for methyl 2-cyanocyclobutanecarboxylate .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While direct toxicity data is limited, structurally similar compounds (e.g., 1-Benzylcyclobutane-1-carboxylic acid) are classified as non-hazardous but require standard lab precautions:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclobutane ring in this compound?

  • Methodological Answer : The strained cyclobutane ring undergoes ring-opening reactions under thermal or catalytic conditions. For example, cyclobutane carbonitriles may undergo [2+2] cycloreversion or nucleophilic attack at the nitrile group. Computational studies (DFT) can model transition states, as applied to methyl 2-cyanocyclobutanecarboxylate . Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates is advised .

Q. How does thermal stability impact experimental design for this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) of benzocyclobutenone derivatives shows decomposition onset at ~150°C, suggesting similar thermal limits for this compound. Conduct stability tests under inert atmospheres (N₂/Ar) and monitor via DSC to identify safe temperature thresholds for reactions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., cyclobutane proton splitting patterns) may arise from conformational flexibility. Use variable-temperature NMR to probe dynamic effects, as seen in studies of cyclopropane derivatives . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational models predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Leverage retrosynthetic databases (e.g., PISTACHIO, Reaxys) to predict reaction pathways. For example, the nitrile group’s electrophilicity can be modeled using Fukui indices, while benzylamino group interactions with metal catalysts (e.g., Pd, Ni) are simulated via molecular docking .

Q. How do substituents (e.g., benzyl vs. aryl groups) influence the compound’s reactivity?

  • Methodological Answer : Compare with bromophenyl-substituted analogs (e.g., 1-(4-bromophenyl)cyclopentanecarbonitrile). Electron-withdrawing groups (e.g., Br) reduce nucleophilicity at the nitrile, while benzyl groups enhance steric hindrance. Conduct Hammett plot analyses or kinetic studies to quantify substituent effects .

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